molecular formula C29H44O10 B1151044 Dihydroajugapitin CAS No. 87480-84-0

Dihydroajugapitin

Cat. No. B1151044
CAS RN: 87480-84-0
M. Wt: 552.7 g/mol
InChI Key:
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Description

Dihydroajugapitin (DHA) is a natural product isolated from the root of the plant Ajuga bracteosa, a member of the Lamiaceae family. DHA is a triterpenoid saponin with several pharmacological activities, including anti-inflammatory, anti-diabetic, anti-oxidant, and anti-microbial activities. It has been used in traditional Chinese medicine for centuries to treat various diseases. In recent years, DHA has been studied extensively due to its potential therapeutic applications.

Scientific Research Applications

  • Isolation and Identification

    Dihydroajugapitin is often isolated and identified from different Ajuga species. It has been found in plants like Ajuga chamaepitys, Ajuga bracteosa, and Ajuga remota. These studies involve detailed spectral analysis for structural elucidation (Boneva et al., 1990), (Castro et al., 2011), (Coll & Tandrón, 2005).

  • Antibacterial Activity

    A study demonstrated the antibacterial activity of 14, 15-dihydroajugapitin against human pathogenic bacteria. The compound showed significant activity against bacteria like Escherichia coli, suggesting its potential in antibacterial treatments (Ganaie et al., 2017).

  • Insect Antifeedant Properties

    Neo-clerodane diterpenoids, including this compound, have been studied for their antifeedant activity against insects like Spodoptera littoralis. This suggests a potential application in pest control (Bremner et al., 1998).

  • Phytochemical Analysis

    this compound is often analyzed as part of the broader phytochemical profile of Ajuga plants. These studies contribute to understanding the chemical composition and potential medicinal properties of these plants (Beauchamp et al., 1996), (Verma et al., 2002).

  • Traditional Medicine Applications

    this compound is sometimes mentioned in the context of traditional medicine, where plants containing this compound are used for various treatments. However, more research is needed to fully understand its role and efficacy in these applications (Huntington, 2000).

Biochemical Analysis

Biochemical Properties

Dihydroajugapitin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many compounds. This compound has been shown to inhibit the activity of cytochrome P450, leading to altered metabolic pathways. Additionally, this compound interacts with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to its antioxidant properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating the caspase cascade. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism. In normal cells, this compound enhances the expression of genes involved in antioxidant defense, thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding interaction can result in the inhibition or activation of enzymes, such as the inhibition of cytochrome P450 and the activation of superoxide dismutase. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell survival, apoptosis, and oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant enzymes and sustained inhibition of cytochrome P450. These long-term effects contribute to the overall biological activity of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced antioxidant defense and reduced oxidative stress. At high doses, this compound can exhibit toxic effects, including liver toxicity and impaired metabolic function. Threshold effects have been observed, where the beneficial effects of this compound are maximized at moderate doses, while adverse effects become prominent at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress response and xenobiotic metabolism. It interacts with enzymes such as cytochrome P450 and superoxide dismutase, influencing their activity and thereby affecting metabolic flux and metabolite levels. This compound also interacts with cofactors such as nicotinamide adenine dinucleotide phosphate, enhancing its antioxidant properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with transporters such as organic anion-transporting polypeptides, facilitating its uptake into cells. Once inside the cells, this compound can bind to proteins such as albumin, influencing its localization and accumulation. These interactions play a crucial role in determining the bioavailability and biological activity of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects. The targeting of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications. These modifications ensure that this compound reaches the appropriate subcellular compartments to exert its biological effects .

properties

IUPAC Name

[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15-,16+,19+,20+,21+,22-,23-,24-,26-,27-,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVULWKEVGKECE-JORUAPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5CCO[C@H]5O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Dihydroajugapitin and where is it found?

A1: this compound is a neo-clerodane diterpenoid primarily found in various species of the Ajuga plant genus, including Ajuga bracteosa, Ajuga remota, and Ajuga iva [, , , , ]. These plants are known to contain a diverse array of neo-clerodane diterpenes, with this compound being one of the identified compounds.

Q2: Does the extraction method influence the isolation of this compound?

A2: Yes, the isolation of this compound can be influenced by the extraction and purification methods used. Due to the labile nature of tetrahydrofurofuran derivatives, using methanol-water mixtures during reversed-phase purification may lead to this compound being the primary tetrahydrofurofuran derivative isolated []. In contrast, “hydroxyl-free” conditions could yield both clerodin- and dihydroclerodin-type diterpenes, including this compound [].

Q3: What is the primary biological activity reported for this compound?

A3: this compound has been reported to exhibit antifeedant activity against the insect Spodoptera littoralis [, ]. This suggests potential applications in the development of bio-insecticides or insect deterrents.

Q4: Has the structure of this compound been fully characterized?

A4: Yes, the structure of this compound has been elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [, , ]. These analyses provide detailed information about the compound's molecular structure and connectivity.

Q5: Are there any analytical methods available for quantifying this compound in plant material?

A5: High-Performance Liquid Chromatography (HPLC) has been successfully employed for both qualitative and quantitative determination of this compound in plant extracts, specifically from Ajuga bracteosa []. This technique allows for the separation, identification, and quantification of this compound in complex mixtures.

Q6: Does this compound possess any antimutagenic properties?

A6: While this compound itself has not been extensively studied for antimutagenic activity, research suggests that the crude methanol extract of Ajuga bracteosa, which contains this compound, showed weak antimutagenic activity against EMS-induced mutagenicity in mice []. Further investigation is needed to determine if this compound contributes to this observed activity.

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